(3,4-Difluorobenzyl)glycine
Description
(3,4-Difluorobenzyl)glycine, also known as 2-amino-2-(3,4-difluorophenyl)acetic acid, is a fluorinated derivative of the amino acid glycine. Its molecular formula is C₈H₇F₂NO₂, and it features a benzyl group substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring (Figure 1). This compound is structurally characterized by the presence of two electronegative fluorine atoms, which influence its electronic properties, solubility, and biological interactions .
Key synonyms include 3,4-Difluoro-DL-phenylglycine and Amino(3,4-difluorophenyl)acetic acid, with CAS Registry Numbers 1241682-16-5 and 1241683-80-6 . The fluorine substituents enhance metabolic stability and binding affinity to biological targets, making it a candidate for pharmacological research, particularly in oncology and receptor modulation studies .
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methylamino]acetic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-7-2-1-6(3-8(7)11)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) |
InChI Key |
QGHAYLZFNXATRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNCC(=O)O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorobenzyl)glycine typically involves the reaction of 3,4-difluorobenzyl chloride with glycine in the presence of a base. The reaction is carried out under mild conditions, often using solvents such as ethanol or water. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the glycine moiety.
Industrial Production Methods
Industrial production of (3,4-Difluorobenzyl)glycine can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorobenzyl)glycine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzyl alcohol.
Substitution: Various substituted benzyl glycine derivatives.
Scientific Research Applications
(3,4-Difluorobenzyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3,4-Difluorobenzyl)glycine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor.
Comparison with Similar Compounds
Table 1: Key Comparisons
Comparison with p-Fluorobenzyl Derivatives
p-Fluorobenzyl-containing compounds, such as indole-benzimidazoles (e.g., compounds 48–51 in ), exhibit potent anticancer effects in estrogen receptor-positive (ER+) cell lines (e.g., MCF-7 and HEPG2). In contrast, (3,4-Difluorobenzyl)glycine (compound 53 in ) demonstrates broader pathway modulation, including MAPK and PI3K-Akt signaling, due to the additional fluorine atom at the 3-position.
Comparison with 3,4-Difluorobenzoic-d₃ Acid
3,4-Difluorobenzoic-d₃ acid (CAS 49146-16) is a deuterated analog used as an isotopic standard in mass spectrometry. While both compounds share the 3,4-difluorophenyl moiety, (3,4-Difluorobenzyl)glycine’s glycine backbone enables peptide-like interactions with biological receptors, unlike the carboxylic acid group in 3,4-difluorobenzoic acid, which is more suited for analytical applications .
Comparison with N-(3,4-dimethoxybenzoyl)glycine
N-(3,4-dimethoxybenzoyl)glycine (CAS 59893-89-9) replaces fluorine atoms with methoxy groups, increasing lipophilicity and altering electronic properties. The methoxy groups engage in hydrogen bonding less effectively than fluorine, reducing metabolic stability but enhancing solubility in organic solvents. This compound is primarily used as a synthetic intermediate, whereas (3,4-Difluorobenzyl)glycine’s fluorine atoms favor targeted bioactivity .
Comparison with Caffeic Acid Derivatives
However, its hydroxyl groups confer antioxidant properties, contrasting with (3,4-Difluorobenzyl)glycine’s electrophilic character, which is critical for covalent binding in enzyme inhibition .
Research Findings and Implications
- Anticancer Activity : (3,4-Difluorobenzyl)glycine shows selective antiproliferative effects in ER+ cell lines, comparable to p-fluorobenzyl derivatives but with distinct pathway activation profiles .
- Structure-Activity Relationships (SAR) : Fluorine substitution at the 3,4-positions optimizes binding to hydrophobic pockets in target proteins, outperforming methoxy-substituted analogs in receptor affinity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
